Ralaniten acetate
CAS No.: 1637573-04-6
Cat. No.: VC0541018
Molecular Formula: C27H33ClO8
Molecular Weight: 521.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1637573-04-6 |
---|---|
Molecular Formula | C27H33ClO8 |
Molecular Weight | 521.0 g/mol |
IUPAC Name | [2-acetyloxy-3-[4-[2-[4-(2-acetyloxy-3-chloropropoxy)phenyl]propan-2-yl]phenoxy]propyl] acetate |
Standard InChI | InChI=1S/C27H33ClO8/c1-18(29)32-16-26(36-20(3)31)17-34-24-12-8-22(9-13-24)27(4,5)21-6-10-23(11-7-21)33-15-25(14-28)35-19(2)30/h6-13,25-26H,14-17H2,1-5H3 |
Standard InChI Key | HGHVYYKTOXUQNT-UHFFFAOYSA-N |
Isomeric SMILES | CC(=O)OC[C@H](COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OC[C@@H](CCl)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(CCl)OC(=O)C)OC(=O)C |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Ralaniten acetate is characterized by specific chemical and physical properties that influence its pharmacological activity and bioavailability.
Basic Chemical Information
Property | Value |
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Chemical Formula | C27H33ClO8 |
Molecular Weight | 521.00 g/mol |
CAS Number | 1637573-04-6 |
IUPAC Name | [(2S)-2-acetyloxy-3-[4-[2-[4-[(2S)-2-acetyloxy-3-chloropropoxy]phenyl]propan-2-yl]phenoxy]propyl] acetate |
Appearance | Solid |
Chemical Classification | Androgen receptor antagonist, Antineoplastic |
Structurally, ralaniten acetate is a derivative of bisphenol A and functions as a triacetate prodrug . Upon administration, the acetate groups are cleaved to release the active compound, ralaniten . The molecular structure contains multiple acetoxy groups that improve its oral bioavailability compared to the parent compound ralaniten .
Mechanism of Action
Ralaniten acetate's unique mechanism of action distinguishes it from other antiandrogens and represents a novel approach to inhibiting AR signaling in prostate cancer.
AR-NTD Inhibition
Upon oral administration, ralaniten acetate is rapidly converted to ralaniten, which specifically binds to the N-terminal domain of the androgen receptor . The AR-NTD contains activation function-1 (AF-1), a region essential for AR transcriptional activity regardless of the presence of the ligand-binding domain .
By binding to the AR-NTD, ralaniten inhibits:
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AR activation and the AR-mediated signaling pathway
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Transcriptional activity of both full-length AR and truncated AR splice variants
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Protein-protein interactions essential for AR transcriptional activity
Advantages Over Traditional Antiandrogens
Traditional antiandrogens like enzalutamide target the AR ligand-binding domain, which can lead to resistance through various mechanisms including expression of truncated AR splice variants that lack the LBD but remain transcriptionally active . Ralaniten's mechanism overcomes these limitations by targeting the NTD, which is present in all AR forms, including splice variants like AR-V7 and AR-V567es .
This mechanism of action makes ralaniten potentially effective against:
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Full-length AR and resistance-related AR species, including AR-V7
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Prostate cancers with AR mutations in the ligand-binding domain
Clinical Development
Phase I/II Clinical Trial Design
Ralaniten acetate was evaluated in an open-label, single-arm, Phase 1/2 clinical trial (NCT02606123) to assess its safety, pharmacokinetics, and preliminary efficacy in patients with metastatic castration-resistant prostate cancer (mCRPC) .
The trial design included:
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3+3 dose escalation format
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Oral once-daily administration
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Primary objectives: establishing safety, pharmacokinetic profile, and recommended phase 2 dose
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Secondary objective: evaluation of anti-tumor activity
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Inclusion criteria: mCRPC with progression after ≥1 line of hormonal therapy or chemotherapy, and progression on enzalutamide and/or abiraterone
Patient Characteristics and Dosing
Parameter | Details |
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Number of patients enrolled | 18 patients |
Dose levels evaluated | 5 levels (80, 160, 320, 640, 1280 mg) |
Median age | 71 years (range 58-87) |
Prior treatments | Enzalutamide only (N=7), Abiraterone only (N=2), Both (N=9) |
Prior chemotherapy | 6 patients |
Median exposure | 98.5 days (range 26-338) |
Adverse Event | Number of Patients |
---|---|
Diarrhea | 7 |
Nausea | 5 |
Fatigue | 3 |
More serious adverse events were limited:
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One Grade 3 adverse event (AST elevation) at the 1280 mg dose level
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One Grade 4 adverse event (increased amylase) at the 640 mg dose level
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Two patients discontinued due to adverse events: Grade 4 elevated amylase (related) and Grade 4 gastrointestinal bleeding (unrelated)
Pharmacokinetics and Efficacy
The pharmacokinetic data demonstrated a dose-proportional profile for Cmax and AUC coupled with an initial negative food effect up to the 640 mg dose level . While the primary focus of the Phase 1 portion was safety and pharmacokinetics, preliminary efficacy signals were observed:
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At week 4 of continuous dosing, 3 of 18 evaluable patients demonstrated PSA declines ranging from 9 to 18% at doses ≥640 mg
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These PSA declines were observed at doses associated with sub-therapeutic exposure based on preclinical studies
Trial Termination
Despite showing some efficacy and a favorable safety profile, ESSA Pharmaceuticals terminated the clinical development of ralaniten acetate on December 1, 2017 . The primary reasons for discontinuation were:
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Poor pharmacokinetic properties resulting in an excessive high pill burden at the end of Phase I
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Metabolic limitations affecting sustainable therapeutic response
Metabolic Challenges and Limitations
Research into ralaniten's metabolism revealed significant challenges that ultimately impacted its clinical development trajectory.
Glucuronidation and Drug Resistance
A key limitation discovered during ralaniten's development was its susceptibility to glucuronidation, which significantly reduced its potency . Studies demonstrated that:
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Ralaniten was extensively glucuronidated, resulting in decreased potency
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Long-term treatment of prostate cancer cells with ralaniten resulted in upregulation of UGT2B enzymes with concomitant loss of potency
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Glucuronidated metabolites of ralaniten were detected in the serum of patients in Phase 1 clinical trials
This metabolic pathway created a form of drug resistance, as cells adapted to ralaniten exposure by increasing their capacity to inactivate the drug through glucuronidation.
Next Generation AR-NTD Inhibitors
The limitations encountered with ralaniten acetate led to the development of next-generation AR-NTD inhibitors designed to overcome these challenges.
EPI-7170: Enhanced Potency
EPI-7170 was developed as a next-generation analog of ralaniten with significantly improved potency . Key characteristics include:
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Approximately 10 times better potency for inhibiting AR transcriptional activity compared to ralaniten
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Effective at blocking the transcriptional activities of both full-length AR and AR-V7 regardless of androgen presence
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Demonstrated in vivo efficacy against enzalutamide-resistant LNCaP95 CRPC xenografts at an oral daily dose of 25 mg/kg body weight
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Reduced tumor burden significantly in CRPC LNCaP xenografts that express full-length AR in castrated hosts at a daily oral dose of 23.3 mg/kg body weight
EPI-045: Overcoming Glucuronidation
Another improved analog, EPI-045, was designed specifically to address the glucuronidation issue:
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Resistant to glucuronidation
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Demonstrated superiority to ralaniten in resistant cell models
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Designed to mitigate the metabolic limitations that affected ralaniten's clinical efficacy
Comparative Advantages of Next-Generation Compounds
Compound | Key Advantages | Current Development Status |
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Ralaniten acetate (EPI-506) | First-in-class AR-NTD inhibitor; proof-of-concept established | Discontinued after Phase I/II |
EPI-7170 | ~10× greater potency; effective against enzalutamide-resistant models | Preclinical/early development |
EPI-045 | Resistant to glucuronidation; maintains potency in resistant models | Preclinical development |
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